1-{4-[(8-methylquinolin-4-yl)amino]phenyl}ethan-1-one
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Overview
Description
“1-(4-((8-Methylquinolin-4-yl)amino)phenyl)ethanone” is a compound that contains a quinoline nucleus . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, like the compound , is a common approach in drug discovery . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold . These include classical synthesis protocols like Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Chemical Reactions Analysis
The chemical modification of quinoline, which is a part of the compound , is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Scientific Research Applications
Antioxidant, Antifungal, and Antibacterial Activities
A study by (L. Jyothish Kumar & V. Vijayakumar, 2017) explored arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, including derivatives similar to the query compound. They discovered significant antioxidant, antifungal, and antibacterial properties, particularly against Candida strains, Aspergillus niger, and certain bacteria.
Antifungal Activity and Metal Complex Formation
In 2015, (H. D. Raj & Y. Patel) synthesized novel metal complexes using a ligand similar to the query compound. They noted enhanced antifungal activity compared to the ligand alone.
Antituberculosis and Cytotoxicity Studies
A 2011 study by (Selvam Chitra et al.) synthesized 3-heteroarylthioquinoline derivatives, demonstrating considerable in vitro activity against Mycobacterium tuberculosis and no cytotoxic effects against mouse fibroblasts.
Antimicrobial Studies
(Lan‐Qin Chai et al., 2017) studied mono- and dinuclear Ni(II) complexes with ligands related to the query compound, finding significant antimicrobial activity.
Nonlinear Optical and Electronic Structure Analysis
In 2017, (S. A. Halim & M. Ibrahim) synthesized a novel heteroannulated chromone derivative, closely related to the query compound, and analyzed its nonlinear optical properties and electronic structure.
Cytotoxic Activity Against Cancer Cell Lines
(Jasna Kadrić et al., 2014) focused on the cytotoxic activity of 3-hydroxyquinolin-4(1H)-one derivatives against various cancer cell lines.
Antioxidant and Anti-Diabetic Properties
(S. Murugavel et al., 2017) synthesized chloroquinoline derivatives, including a compound structurally similar to the query compound, showing promising antioxidant and anti-diabetic properties.
Future Directions
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
1-[4-[(8-methylquinolin-4-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-4-3-5-16-17(10-11-19-18(12)16)20-15-8-6-14(7-9-15)13(2)21/h3-11H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIYZBQGXPPHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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